molecular formula C61H64N4O6 B195987 Imipramine pamoate CAS No. 10075-24-8

Imipramine pamoate

Cat. No.: B195987
CAS No.: 10075-24-8
M. Wt: 949.2 g/mol
InChI Key: BPQZYOJIXDMZSX-UHFFFAOYSA-N
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Preparation Methods

The preparation of Imipramine Pamoate involves a two-step process. The first step is the synthesis of imipramine base, which is then reacted with pamoic acid to form this compound . The reaction typically involves the following steps:

Chemical Reactions Analysis

Imipramine Pamoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include desipramine and other secondary amine derivatives .

Biological Activity

Imipramine pamoate, a tricyclic antidepressant (TCA), is primarily used for the treatment of depression and exhibits significant biological activity through its pharmacological mechanisms. This article delves into its biological activity, including absorption, metabolism, pharmacodynamics, and clinical findings.

Chemical Structure and Formulation

This compound is a salt form of imipramine, which is chemically designated as 3-(10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)propyldimethylamine. The pamoate salt enhances its pharmacological properties by improving solubility and bioavailability compared to other formulations like imipramine hydrochloride .

This compound functions primarily by inhibiting the reuptake of neurotransmitters norepinephrine and serotonin in the brain. This action increases the concentration of these neurotransmitters in the synaptic cleft, which is crucial for alleviating symptoms of depression .

Key Mechanisms:

  • Norepinephrine Reuptake Inhibition : Blocks the norepinephrine transporter (NET), enhancing adrenergic signaling.
  • Serotonin Reuptake Inhibition : Inhibits the serotonin transporter (SERT), increasing serotonin levels.
  • Antimuscarinic Activity : Exhibits moderate anticholinergic effects, which may contribute to side effects but also therapeutic benefits in certain contexts .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid absorption and extensive distribution:

  • Absorption : Over 95% absorbed after oral administration, with peak plasma concentrations reached within 2 to 6 hours .
  • Bioavailability : Ranges from 29% to 77%, influenced by individual metabolic differences.
  • Volume of Distribution : High volume (10-20 L/kg), indicating significant tissue uptake, particularly in the brain where concentrations can be 30-40 times higher than in systemic circulation .
  • Protein Binding : Approximately 60-96% bound to plasma proteins, mainly albumin and α1-acid glycoprotein .
  • Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes (CYP1A2, CYP3A4, CYP2C19), with desipramine being a significant active metabolite .
  • Half-life : Mean half-life is around 12 hours for imipramine and 22.5 hours for desipramine .

Clinical Efficacy

This compound has been evaluated in various clinical studies for its efficacy in treating depression. A controlled study demonstrated its effectiveness in patients with endogenous depression, showing significant improvements compared to placebo groups .

Case Studies:

  • Single-Dose Administration Study : A study found that a single dose of this compound effectively improved depressive symptoms in patients diagnosed with major depressive disorder. Patients reported enhanced mood and reduced anxiety levels within days of administration .
  • Long-Term Use Observations : Longitudinal studies indicate that patients on this compound maintain symptom relief over extended periods without significant loss of efficacy or increase in side effects .

Side Effects and Considerations

While this compound is effective, it is associated with several side effects due to its anticholinergic properties:

  • Common side effects include dry mouth, constipation, urinary retention, and blurred vision.
  • Serious adverse effects can involve cardiovascular issues such as arrhythmias and hypotension.
  • It is contraindicated in children due to risks of overdose and should be used cautiously in populations with hepatic or renal impairment .

Properties

IUPAC Name

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16O6.2C19H24N2/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*3-6,8-11H,7,12-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPQZYOJIXDMZSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H64N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80143484
Record name Imipramine pamoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80143484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

949.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10075-24-8
Record name Imipramine pamoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010075248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imipramine pamoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80143484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-methylenebis[3-hydroxy-2-naphthoic] acid, compound with 10,11-dihydro-N,N-dimethyl-5H-dibenz[b,f]azepine-5-propylamine (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.174
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IMIPRAMINE PAMOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MC34P30298
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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